

A Comparative Analysis of Dodecanedioate Versus Other Long-Chain Dicarboxylic Acids

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Compound of Interest

Compound Name: Dodecanedioate

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A Comprehensive Guide for Researchers and Drug Development Professionals

Long-chain dicarboxylic acids (LCDAs) are a versatile class of molecules with broad applications in the manufacturing of polymers, lubricants, cosmetics, and pharmaceuticals. Their bifunctional nature, characterized by two carboxylic acid groups, allows them to serve as critical building blocks in various chemical syntheses. Among these, dodecanedioic acid (DDDA) has garnered significant attention due to its unique properties and potential therapeutic benefits. This guide provides an objective comparative analysis of dodecanedioic acid against other prominent LCDAs, namely sebacic acid, suberic acid, and azelaic acid, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Foundation for Application

The physical and chemical characteristics of a dicarboxylic acid dictate its suitability for specific applications. Properties such as melting point, boiling point, and solubility are crucial for polymer synthesis and formulation development.

Property	Dodecanedioic Acid (C12)	Sebacic Acid (C10)	Suberic Acid (C8)	Azelaic Acid (C9)
Molecular Formula	C ₁₂ H ₂₂ O ₄	C ₁₀ H ₁₈ O ₄	C ₈ H ₁₄ O ₄	C ₉ H ₁₆ O ₄
Molecular Weight (g/mol)	230.30	202.25	174.19	188.22
Melting Point (°C)	127-129[1]	131-134.5[2][3]	141-144[4]	106.5
Boiling Point (°C)	245 (at 10 mmHg)[1]	294.4 (at 100 mmHg)[3]	230 (at 15 mmHg)[4]	286.5 (at 100 mmHg)
Water Solubility (g/L at 25°C)	< 0.1 (practically insoluble)[1]	0.25[3]	2.46[4]	2.4
Acidity (pKa1, pKa2)	~4.5, ~5.5	4.72, 5.6	4.53, 5.50[4]	4.55, 5.41

Note: Data is compiled from various sources and may vary slightly depending on experimental conditions.

Performance in Polymer Synthesis: A Comparative Look at Polyamides and Polyesters

Long-chain dicarboxylic acids are fundamental monomers in the synthesis of high-performance polymers like polyamides and polyesters. The length of the carbon chain between the carboxylic acid groups significantly influences the mechanical and thermal properties of the resulting polymer.

Polyamides (Nylons)

A direct comparison can be made between Nylon 6,12, synthesized from hexamethylenediamine and dodecanedioic acid, and Nylon 6,10, which uses sebacic acid.

Property	Nylon 6,12 (from Dodecanedioic Acid)	Nylon 6,10 (from Sebacic Acid)
Tensile Strength (MPa)	40 - 58[5]	45 - 60[5]
Elongation at Break (%)	30 - 120[5]	110 - 120[5]
Flexural Modulus (GPa)	1.2 - 2.2[5]	1.4 - 2.0[5]
Melting Point (°C)	~210[5]	~220[5]
Water Absorption (24h, %)	~0.25[5]	~0.26[5]

Nylon 6,12 exhibits lower moisture absorption compared to shorter-chain nylons, leading to better dimensional stability in humid environments.[2] While Nylon 6,10 has slightly higher tensile strength, Nylon 6,12 offers a comparable performance profile with the advantage of being derived from a longer-chain diacid, which can impart greater flexibility and lower melting points, sometimes desirable for specific processing conditions.

Experimental Protocol: Synthesis and Characterization of Polyamides

Objective: To synthesize and compare the properties of polyamides derived from dodecanedioic acid and sebacic acid.

Materials:

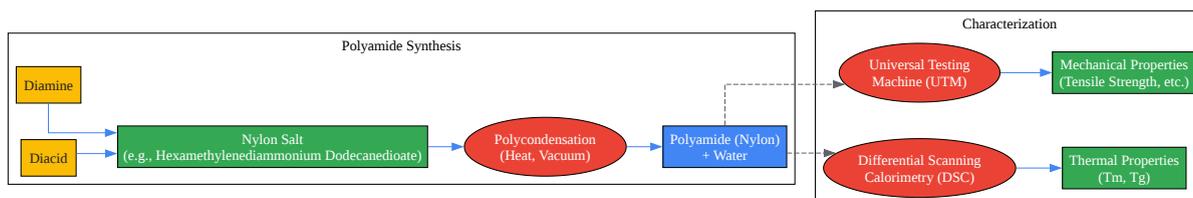
- Hexamethylenediamine
- Dodecanedioic acid or Sebacic acid
- Adipic acid (for salt preparation)
- m-cresol (solvent)
- Methanol
- Nitrogen gas supply

Procedure:

- **Nylon Salt Preparation:** Equimolar amounts of hexamethylenediamine and the respective dicarboxylic acid (dodecanedioic acid or sebacic acid) are dissolved in a suitable solvent like methanol. The mixture is stirred until the nylon salt precipitates. The salt is then filtered, washed with methanol, and dried under vacuum.
- **Polycondensation:** The dried nylon salt is placed in a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser. The vessel is purged with nitrogen and heated to a temperature above the melting point of the salt (typically 220-280°C).
- The polycondensation reaction is allowed to proceed under a slow stream of nitrogen to remove the water formed.
- The reaction is continued until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.
- The resulting polymer is then extruded, cooled, and pelletized.

Characterization:

- **Thermal Properties:** Melting point (T_m) and glass transition temperature (T_g) are determined using Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
- **Mechanical Properties:** Tensile strength, elongation at break, and Young's modulus are measured using a universal testing machine according to ASTM D882 for thin films.[\[3\]](#)[\[6\]](#)[\[7\]](#)
[\[8\]](#)[\[9\]](#)



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Workflow for Polyamide Synthesis and Characterization.

Applications in Drug Development and Cosmetics

Dicarboxylic acids have emerged as valuable molecules in the pharmaceutical and cosmetic industries due to their diverse biological activities.

Skin Health: A Comparison of Azelaic Acid and Dodecanedioic Acid

Azelaic acid is a well-established topical treatment for acne and rosacea, known for its anti-inflammatory, antibacterial, and anti-keratinizing properties.[10] Clinical studies have demonstrated its efficacy in reducing inflammatory lesions.[11][12][13] For instance, a 20% azelaic acid cream was found to be as effective as 0.05% tretinoin cream in reducing comedones, with better tolerability.[13]

Dodecanedioic acid also exhibits properties that make it a promising candidate for cosmetic and dermatological applications. It has been shown to possess antibacterial and preservative properties.[14] While direct comparative clinical trials between dodecanedioic acid and azelaic acid for skin conditions are limited, the longer chain length of dodecanedioic acid might influence its skin penetration and interaction with skin lipids.

Experimental Protocol: In Vitro Skin Permeation Study

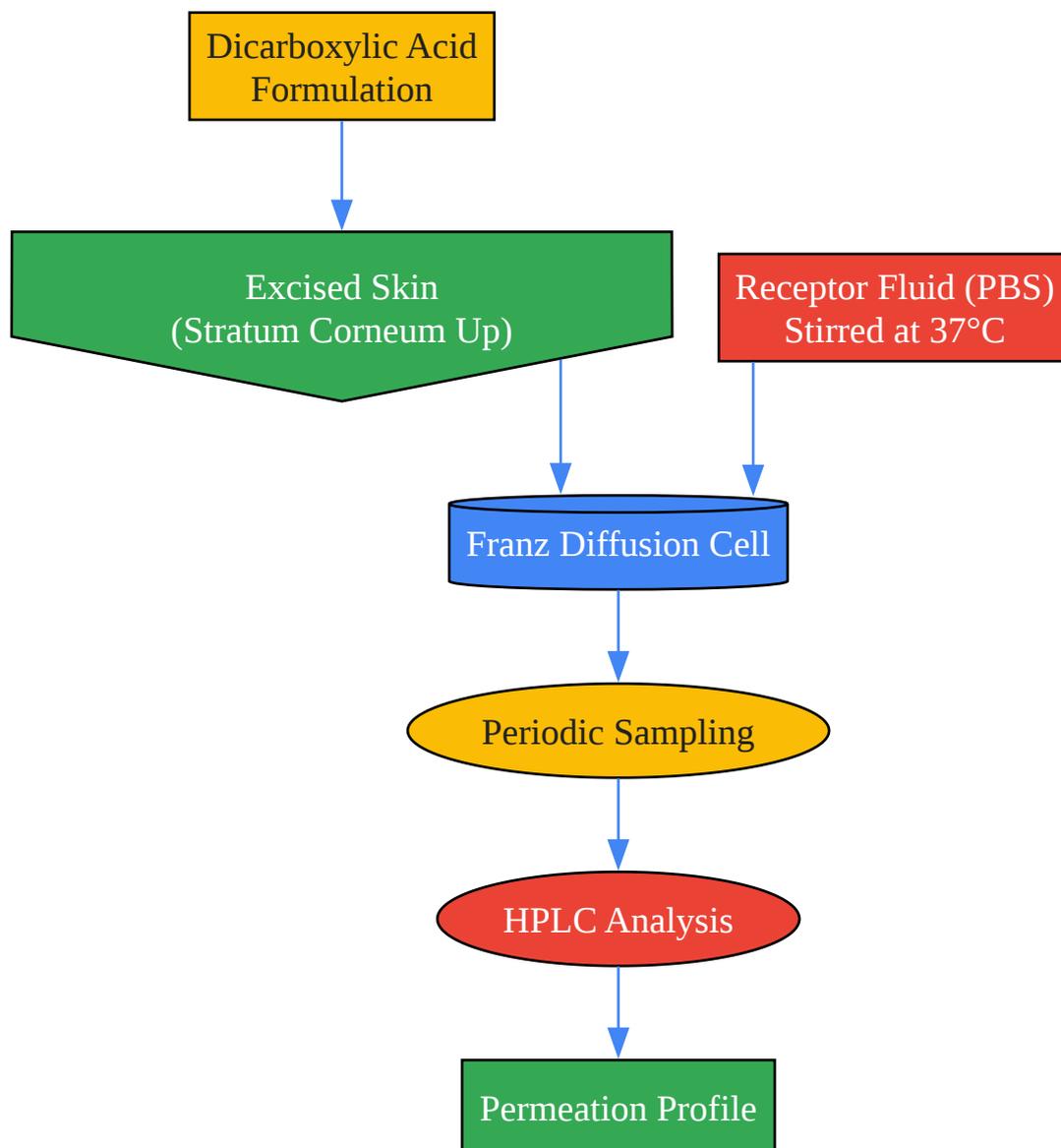
Objective: To compare the skin permeation of dodecanedioic acid and azelaic acid.

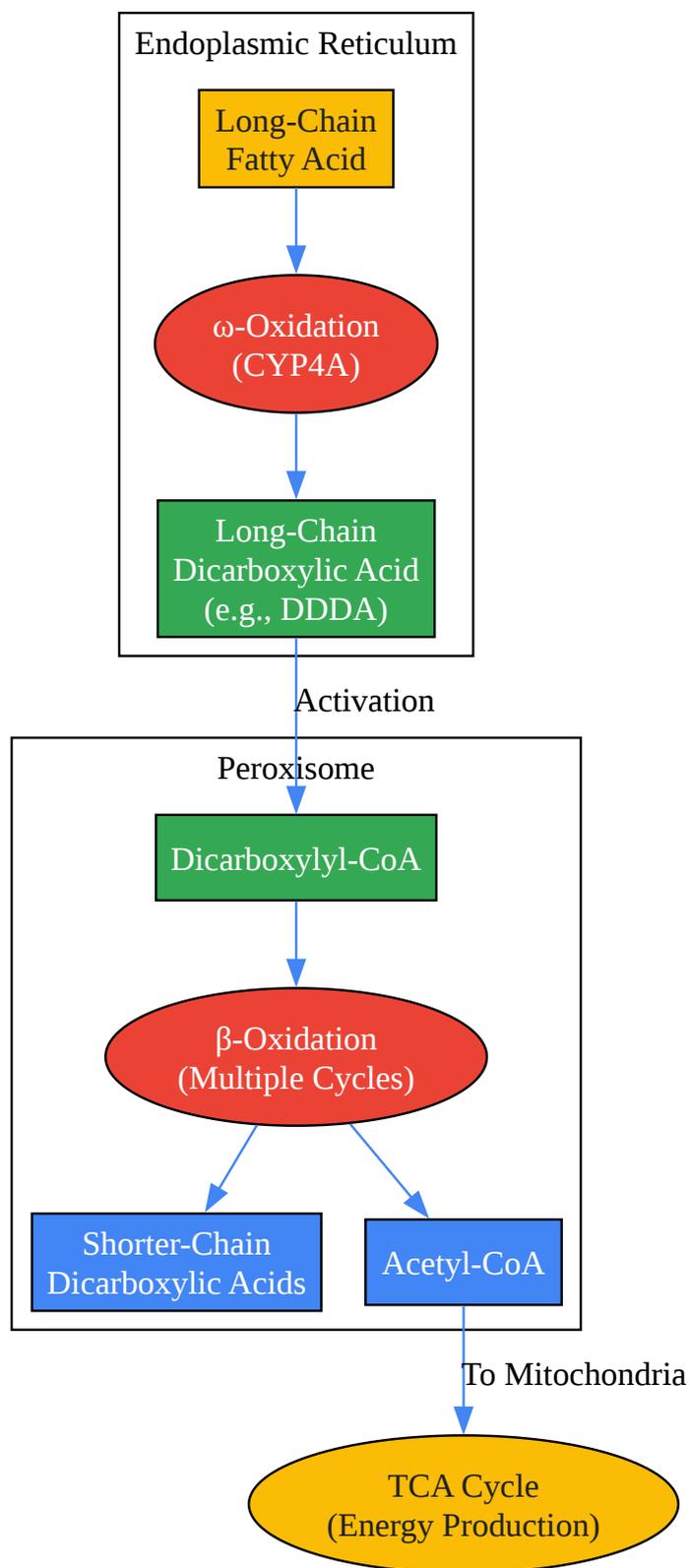
Materials:

- Franz diffusion cells
- Excised skin (e.g., porcine or human cadaver skin)
- Phosphate-buffered saline (PBS) as the receptor fluid
- Dodecanedioic acid and azelaic acid formulations
- High-performance liquid chromatography (HPLC) system

Procedure:

- Excised skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
- The receptor compartment is filled with PBS, maintained at 37°C, and stirred continuously.
- A known amount of the dicarboxylic acid formulation is applied to the skin surface in the donor compartment.
- At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh PBS.
- The concentration of the dicarboxylic acid in the collected samples is quantified using a validated HPLC method.
- The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile.





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